Ammonium 1,4-dinonyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 1,4-dinonyl sulphonatosuccinate is a chemical compound with the molecular formula C({22})H({45})NO(_{7})S and a molecular weight of 467.66 g/mol . It is primarily used as a surfactant in various industrial and cosmetic applications due to its excellent emulsifying and dispersing properties . This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring stable emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,4-dinonyl sulphonatosuccinate typically involves the sulphonation of 1,4-dinonyl succinate. The process begins with the esterification of succinic acid with nonanol to form 1,4-dinonyl succinate. This intermediate is then subjected to sulphonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulphonated product. Finally, the sulphonated intermediate is neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the sulphonation and neutralization steps.
Chemical Reactions Analysis
Types of Reactions: Ammonium 1,4-dinonyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphonated derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulphonate group to a sulfinate or thiol group.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Sulphonated derivatives with varying oxidation states.
Reduction: Sulfinate or thiol derivatives.
Substitution: Compounds with new functional groups replacing the sulphonate group.
Scientific Research Applications
Ammonium 1,4-dinonyl sulphonatosuccinate finds applications in various fields of scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the formulation of biological assays and as a dispersing agent for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Mechanism of Action
The mechanism by which ammonium 1,4-dinonyl sulphonatosuccinate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The sulphonate group interacts with water molecules, while the hydrophobic nonyl chains interact with non-polar substances, facilitating the mixing of otherwise immiscible components.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar emulsifying properties.
Ammonium lauryl sulfate: Commonly used in personal care products for its surfactant properties.
Sodium sulphonatosuccinate: Similar in structure but with different alkyl chain lengths.
Uniqueness: Ammonium 1,4-dinonyl sulphonatosuccinate is unique due to its specific alkyl chain length, which provides distinct emulsifying and dispersing properties compared to other surfactants. Its ability to form stable emulsions at lower concentrations makes it particularly valuable in industrial and cosmetic applications.
Properties
CAS No. |
27501-55-9 |
---|---|
Molecular Formula |
C22H42O7S.H3N C22H45NO7S |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
azanium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.H3N/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);1H3 |
InChI Key |
PIKODYZXFHKWFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)O.N |
Canonical SMILES |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[NH4+] |
27501-55-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.